molecular formula C14H16N2O2S B12711432 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one CAS No. 284681-89-6

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B12711432
CAS No.: 284681-89-6
M. Wt: 276.36 g/mol
InChI Key: BBSORLBTHVPUAM-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a butoxy group at the second position, a phenylsulfanyl group at the sixth position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-sec-butoxy-4-chloro-6-phenylsulfanyl-pyrimidine with a suitable nucleophile under mild conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nucleophile, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been explored for their antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrimidine core and have been studied for their biological activities.

Uniqueness

2-sec-Butoxy-6-phenylsulfanyl-3H-pyrimidin-4-one is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

284681-89-6

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-butan-2-yloxy-4-phenylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2S/c1-3-10(2)18-14-15-12(17)9-13(16-14)19-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,16,17)

InChI Key

BBSORLBTHVPUAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC=C2

Origin of Product

United States

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